molecular formula C15H20N2O3 B2987524 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2097890-48-5

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea

Cat. No. B2987524
M. Wt: 276.336
InChI Key: MHORXBYSPQVTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds, including the 2,3-Dihydro-1-benzofuran-3-yl group, is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Biological Activities and Applications

  • Compulsive Food Consumption and Binge Eating : Research on orexins (OX) and their receptors (OXR), which modulate feeding, arousal, stress, and drug abuse, has explored compounds with structural similarities to the provided chemical. Specifically, studies have evaluated the effects of various OXR antagonists in a binge eating (BE) model in rats, highlighting the role of OX1R mechanisms in BE. This suggests potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

  • Antimicrobial Activity : Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activity. A notable study synthesized novel urea derivatives and tested their inhibitory effects against selected Gram-positive and Gram-negative bacterial strains, demonstrating promising antimicrobial properties (Shankar et al., 2017).

  • Antitumor Agents and Tubulin Polymerization Inhibition : Another area of research has focused on dihydrobenzofuran lignans and related compounds for their potential as antitumor agents. These compounds have been evaluated for their activity in inhibiting tubulin polymerization, a critical mechanism for cancer therapy. The studies found that certain derivatives exhibit promising activity against leukemia and breast cancer cell lines, indicating their potential as antimitotic and antitumor agents (Pieters et al., 1999).

Chemical Synthesis and Characterization

  • Synthesis of Novel Derivatives : Research into the synthesis of novel urea derivatives and their characterization has been significant. Studies have involved the reaction of specific precursors to produce compounds with varied biological activities, including antimicrobial properties. For instance, one study reported the synthesis and characterization of benzofuran aryl ureas and carbamates, which were screened for antimicrobial activities, demonstrating the diverse applications of these compounds in medicinal chemistry (Kumari et al., 2019).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on improving the synthesis methods and exploring the diverse pharmacological activities of these compounds.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(17-12-5-7-19-8-6-12)16-9-11-10-20-14-4-2-1-3-13(11)14/h1-4,11-12H,5-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORXBYSPQVTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea

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